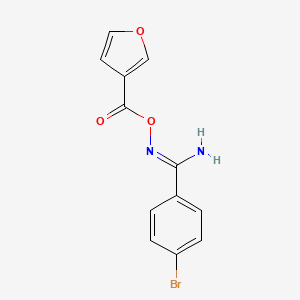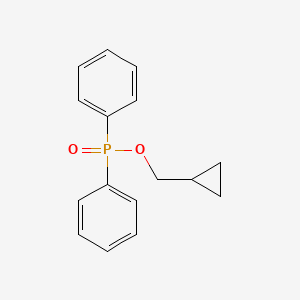![molecular formula C14H14N2OS B5842266 N-[2-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5842266.png)
N-[2-(methylthio)phenyl]-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(methylthio)phenyl]-N'-phenylurea, also known as Prometryn, is a herbicide that is widely used in agriculture to control weeds. It belongs to the class of triazine herbicides and is known for its broad-spectrum activity against a variety of weeds. The synthesis of Prometryn involves several steps and has been extensively studied in the past.
作用機序
The mechanism of action of N-[2-(methylthio)phenyl]-N'-phenylurea involves the inhibition of photosynthesis in plants by disrupting the electron transport chain in chloroplasts. N-[2-(methylthio)phenyl]-N'-phenylurea binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This results in the inhibition of electron transport and the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
N-[2-(methylthio)phenyl]-N'-phenylurea has been shown to have several biochemical and physiological effects on plants. N-[2-(methylthio)phenyl]-N'-phenylurea inhibits the synthesis of chlorophyll, carotenoids, and other pigments in plants, leading to a reduction in photosynthetic activity. N-[2-(methylthio)phenyl]-N'-phenylurea also affects the activity of several enzymes involved in the synthesis of amino acids, proteins, and nucleic acids in plants, leading to a reduction in plant growth and development.
実験室実験の利点と制限
N-[2-(methylthio)phenyl]-N'-phenylurea has several advantages for use in lab experiments. N-[2-(methylthio)phenyl]-N'-phenylurea is a broad-spectrum herbicide, which makes it useful for studying the effects of herbicides on plant growth and development. N-[2-(methylthio)phenyl]-N'-phenylurea is also relatively inexpensive and readily available, making it accessible to researchers. However, N-[2-(methylthio)phenyl]-N'-phenylurea has some limitations for use in lab experiments. N-[2-(methylthio)phenyl]-N'-phenylurea is toxic to humans and animals, and therefore, proper safety precautions must be taken when handling the compound. N-[2-(methylthio)phenyl]-N'-phenylurea is also prone to degradation in the environment, which can affect the reproducibility of experiments.
将来の方向性
There are several future directions for the study of N-[2-(methylthio)phenyl]-N'-phenylurea. One area of research is the development of new herbicides based on the structure of N-[2-(methylthio)phenyl]-N'-phenylurea. Another area of research is the study of the antimicrobial activity of N-[2-(methylthio)phenyl]-N'-phenylurea and the development of new antimicrobial agents based on the compound. N-[2-(methylthio)phenyl]-N'-phenylurea has also been shown to have potential applications in the treatment of cancer, and further research is needed to explore this area. Finally, the environmental impact of N-[2-(methylthio)phenyl]-N'-phenylurea needs to be studied in more detail to understand its potential effects on ecosystems and human health.
合成法
The synthesis of N-[2-(methylthio)phenyl]-N'-phenylurea involves the reaction of 2-methylthioaniline with cyanogen chloride to form N-(2-methylthio)phenylcyanamide, which is then reacted with phenylisocyanate to form N-[2-(methylthio)phenyl]-N'-phenylurea. The synthesis of N-[2-(methylthio)phenyl]-N'-phenylurea has been extensively studied in the past, and several modifications have been proposed to improve the yield and purity of the final product.
科学的研究の応用
N-[2-(methylthio)phenyl]-N'-phenylurea has been extensively studied for its herbicidal activity and is used in agriculture to control weeds in various crops. However, N-[2-(methylthio)phenyl]-N'-phenylurea has also been studied for its potential applications in other areas such as medicine, biotechnology, and environmental science. N-[2-(methylthio)phenyl]-N'-phenylurea has been shown to have antimicrobial activity against several pathogenic bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. N-[2-(methylthio)phenyl]-N'-phenylurea has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
1-(2-methylsulfanylphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-18-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEQJYIKROSGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

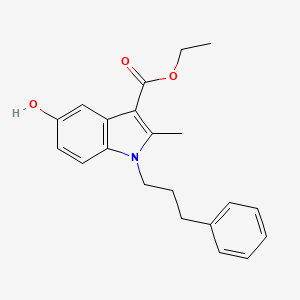

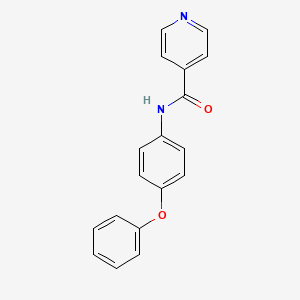
![3-[(3-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5842197.png)

![2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole](/img/structure/B5842215.png)

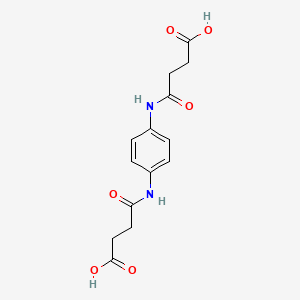

![5-[(2-methoxyphenyl)amino]-4-(2-thienylcarbonyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5842237.png)
![7-[(2-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5842261.png)
